Ethyl [4-(2-phenylpropan-2-yl)phenoxy]acetate
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Overview
Description
ETHYL 2-(4-(2-PHENYLPROPAN-2-YL)PHENOXY)ACETATE is an organic compound with the molecular formula C19H22O3 . It is an ester, characterized by the presence of an ethyl group attached to the oxygen atom of the phenoxyacetic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(4-(2-PHENYLPROPAN-2-YL)PHENOXY)ACETATE typically involves the esterification of 2-(4-(2-phenylpropan-2-yl)phenoxy)acetic acid with ethanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of ETHYL 2-(4-(2-PHENYLPROPAN-2-YL)PHENOXY)ACETATE may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites, can also be employed to facilitate the esterification reaction .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(4-(2-PHENYLPROPAN-2-YL)PHENOXY)ACETATE undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: 2-(4-(2-phenylpropan-2-yl)phenoxy)acetic acid.
Reduction: 2-(4-(2-phenylpropan-2-yl)phenoxy)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-(4-(2-PHENYLPROPAN-2-YL)PHENOXY)ACETATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ETHYL 2-(4-(2-PHENYLPROPAN-2-YL)PHENOXY)ACETATE involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phenoxyacetic acid derivative, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(4-(2-phenylpropan-2-yl)phenoxy)acetate: Similar in structure but with variations in the ester group.
2-(4-(2-phenylpropan-2-yl)phenoxy)acetic acid: The carboxylic acid counterpart of the ester.
2-(4-(2-phenylpropan-2-yl)phenoxy)ethanol: The alcohol derivative obtained from the reduction of the ester
Uniqueness
ETHYL 2-(4-(2-PHENYLPROPAN-2-YL)PHENOXY)ACETATE is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C19H22O3 |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
ethyl 2-[4-(2-phenylpropan-2-yl)phenoxy]acetate |
InChI |
InChI=1S/C19H22O3/c1-4-21-18(20)14-22-17-12-10-16(11-13-17)19(2,3)15-8-6-5-7-9-15/h5-13H,4,14H2,1-3H3 |
InChI Key |
YQXHJMCQQYQWGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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